1-Methylpiperidin-3-one
Overview
Description
1-Methylpiperidin-3-one is a cyclic organic compound with the chemical formula C6H11NO . It is commonly used as an intermediate in organic synthesis and can be used in the manufacture of pharmaceuticals, pesticides, dyes, and other organic compounds .
Synthesis Analysis
This compound can be synthesized from 1-Methylpiperidine . The synthesis involves sp3 C-H Bond activation with ruthenium (II) catalysts and C (3)-alkylation of cyclic amines . One-pot synthesis of Z-cinnamic acids is also possible .
Molecular Structure Analysis
The molecular formula of this compound is C6H11NO . The InChI code is 1S/C6H11NO/c1-7-4-2-3-6(8)5-7/h2-5H2,1H3 .
Chemical Reactions Analysis
This compound is commonly used as an intermediate in organic synthesis . It can participate in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 113.16 .
Scientific Research Applications
Thermochemistry Studies
- Thermochemistry of Methylpiperidines : A study focused on the standard molar enthalpies of formation of various methylpiperidines, including 1-methylpiperidine. This research is significant for understanding the stability and conformational behavior of the piperidine ring influenced by the methyl group (Ribeiro da Silva et al., 2006).
Biological Applications
Arthropod Repellents : Research on optically active arthropod repellents, including derivatives of 1-methylpiperidin-3-one, highlights its potential in developing effective repellents against disease vectors like mosquitoes (Klun et al., 2000).
Antibacterial and Antitumor Activities : Various derivatives of this compound have been synthesized and evaluated for their antibacterial and antitumor effects, showing the compound's significance in medicinal chemistry (Aziz‐ur‐Rehman et al., 2017), (Zhou et al., 2021).
Chemical Synthesis and Analysis
Synthesis of Derivatives : Synthesis of novel derivatives of this compound for various applications, including in the field of organic chemistry and materials science, has been a significant area of research (Mojtahedi et al., 2016).
Stereochemical Studies : Investigations into the stereochemistry of compounds related to this compound provide insights into the molecular structures and potential applications in drug design and development (Klun et al., 2001), (Praliev et al., 1986).
Material Science
- Materials and Thermodynamic Studies : Research on the properties of materials containing this compound derivatives, such as clathrate hydrates, and their thermodynamic characteristics, demonstrates the compound's relevance in material science and engineering applications (Shin et al., 2011), (Coulier et al., 2018).
Safety and Hazards
Future Directions
The future directions of 1-Methylpiperidin-3-one are not explicitly mentioned in the search results. However, given its use as an intermediate in organic synthesis and its presence in the manufacture of pharmaceuticals, pesticides, dyes, and other organic compounds , it can be inferred that research and development in these areas could potentially involve this compound.
Properties
IUPAC Name |
1-methylpiperidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7-4-2-3-6(8)5-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKTVUHUQZNEPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203688 | |
Record name | 3-Piperidinone, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5519-50-6 | |
Record name | 3-Piperidinone, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005519506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Piperidinone, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methylpiperidin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Methylpiperidin-3-one in the synthesis of SDZ SER-082?
A1: this compound serves as a crucial building block in the optimized synthesis of SDZ SER-082 []. The research highlights a Friedel-Crafts cyclization reaction involving this compound and another key intermediate, 4-(2,3-dihydroindole-1-carbonyl)-1-methylpiperidin-3-one (16), leading to the formation of a racemic naphthyridine precursor to SDZ SER-082 []. This synthetic route (Route C) demonstrated superior efficiency compared to alternative approaches, making it highly relevant for large-scale production of the drug candidate.
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